molecular formula C16H19N5O3 B12236840 2-(Morpholine-4-carbonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine

2-(Morpholine-4-carbonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine

Cat. No.: B12236840
M. Wt: 329.35 g/mol
InChI Key: CDQZSRUTZFFOBS-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine is a complex heterocyclic compound that features both morpholine and pyrido[3,4-d]pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(Morpholine-4-carbonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

morpholin-4-yl-(4-pyrido[3,4-d]pyrimidin-4-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C16H19N5O3/c22-16(20-3-6-23-7-4-20)14-10-21(5-8-24-14)15-12-1-2-17-9-13(12)18-11-19-15/h1-2,9,11,14H,3-8,10H2

InChI Key

CDQZSRUTZFFOBS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=NC4=C3C=CN=C4

Origin of Product

United States

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